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For Researchers, Scientists, and Drug Development Professionals

The landscape of topical psoriasis treatment is undergoing a significant transformation, moving

beyond traditional corticosteroids to a new generation of targeted therapies. This guide

provides a detailed comparison of LEO 134310, a novel selective non-steroidal glucocorticoid

receptor (GR) agonist, with key emerging topical treatments: Roflumilast (a phosphodiesterase-

4 inhibitor), Tapinarof (an aryl hydrocarbon receptor modulator), and topical Janus kinase (JAK)

inhibitors. This analysis is based on publicly available preclinical and clinical data to inform

research and development in dermatology.

Executive Summary
Psoriasis is a chronic inflammatory skin disease where the need for effective and safe topical

therapies remains high. LEO 134310 is a promising agent designed to offer the anti-

inflammatory benefits of glucocorticoids with a potentially improved safety profile, particularly

concerning skin atrophy.[1][2] Emerging topical therapies like Roflumilast and Tapinarof have

already demonstrated significant efficacy and safety in comprehensive Phase 3 clinical trial

programs. Topical JAK inhibitors are also a rapidly advancing class of molecules with the

potential for potent localized immunosuppression. This guide will delve into the mechanisms of

action, experimental data, and safety profiles of these therapies to provide a clear comparative

benchmark.
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Data Presentation: Efficacy and Safety of Emerging
Topical Therapies
The following tables summarize the key quantitative data from Phase 3 clinical trials of

Roflumilast and Tapinarof. As of the latest available information, quantitative clinical trial data

for LEO 134310 in psoriasis has not been publicly released.

Table 1: Efficacy of Roflumilast Cream (0.3%) in Plaque Psoriasis (DERMIS-1 & DERMIS-2

Trials)

Efficacy Endpoint (Week 8) Roflumilast 0.3% Vehicle

IGA Success Rate ~37.5% - 42.4% ~6.1% - 6.9%

PASI-75 Response Rate ~39.0% - 41.6% ~5.3% - 7.6%

Intertriginous-IGA Success ~68.1% - 71.2% ~13.8% - 18.5%

Worst Itch-NRS Success (≥4-

point reduction)
~67.5% - 69.4% ~26.8% - 35.6%

Data compiled from the DERMIS-1 and DERMIS-2 Phase 3 clinical trials.

Table 2: Efficacy of Tapinarof Cream (1%) in Plaque Psoriasis (PSOARING 1 & 2 Trials)

Efficacy Endpoint (Week
12)

Tapinarof 1% Vehicle

PGA Response Rate ~35.4% - 40.2% ~6.0% - 6.3%

PASI-75 Response Rate

Not reported as a primary

endpoint, but results were

generally in the same direction

as the primary endpoint.

Not reported as a primary

endpoint.

PGA (Physician's Global Assessment) response was defined as a score of clear (0) or almost

clear (1) and a decrease from baseline of at least 2 points.[3][4]
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Table 3: Safety and Tolerability of Roflumilast and Tapinarof

Adverse Events Roflumilast 0.3% Tapinarof 1%

Most Common AEs

Diarrhea, headache,

application site pain, insomnia,

nausea, upper respiratory tract

infection.

Folliculitis, nasopharyngitis,

contact dermatitis, headache,

upper respiratory tract

infection, pruritus.[3]

Serious AEs
Incidence was low and

comparable to vehicle.

Incidence was low and

comparable to vehicle.

LEO 134310: Preclinical Profile
While clinical data is pending, preclinical studies of LEO 134310 have established its profile as

a selective, non-steroidal glucocorticoid receptor agonist.[1][2]

Mechanism of Action: LEO 134310 is designed to activate the glucocorticoid receptor, leading

to the transrepression of pro-inflammatory genes, similar to traditional corticosteroids.[5] A key

differentiating feature is its design as a "soft drug," which is rapidly metabolized in the blood to

a less active form, potentially minimizing systemic side effects.[2]

Preclinical Efficacy and Safety: In a TPA-induced skin inflammation mouse model, LEO 134310
demonstrated a higher therapeutic index compared to betamethasone valerate and clobetasol

propionate.[1][2] A significant finding from a study in minipigs was that topical treatment with

LEO 134310 did not cause a significant reduction in epidermal thickness, a common side effect

(skin atrophy) associated with conventional topical steroids.[1]

Experimental Protocols
The following are generalized experimental protocols for the key clinical trials cited, based on

standard practices in psoriasis research.

Phase 3 Topical Psoriasis Clinical Trial Protocol (General)

Study Design: Randomized, double-blind, vehicle-controlled, parallel-group, multi-center

study.[6][7]
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Patient Population: Adults with a clinical diagnosis of stable plaque psoriasis for at least 6

months, with a baseline Physician's Global Assessment (PGA) or Investigator's Global

Assessment (IGA) score indicating mild to severe disease, and a body surface area (BSA)

involvement typically between 2% and 20%.[3]

Treatment: Patients are randomized to receive the active topical treatment or a matching

vehicle cream/ointment, applied once or twice daily for a duration of 8 to 12 weeks.[3][7]

Primary Efficacy Endpoint: The proportion of subjects achieving treatment success,

commonly defined as a PGA or IGA score of 'clear' (0) or 'almost clear' (1) with at least a 2-

grade improvement from baseline at the end of the treatment period.[3]

Secondary Efficacy Endpoints:

Percentage of subjects achieving a 75% or 90% improvement in the Psoriasis Area and

Severity Index (PASI 75 or PASI 90).

Improvement in patient-reported outcomes, such as the Worst Itch Numeric Rating Scale

(WI-NRS).

For intertriginous psoriasis, a specific IGA for this area is often used.

Safety Assessments: Monitoring and recording of all adverse events (AEs), including local

skin reactions at the application site and systemic AEs. Laboratory parameters and vital

signs are also monitored.

Signaling Pathways and Mechanisms of Action
Understanding the distinct signaling pathways targeted by these therapies is crucial for

researchers and drug developers.

LEO 134310: Glucocorticoid Receptor (GR) Pathway
LEO 134310, as a GR agonist, modulates gene expression to reduce inflammation. Upon

binding to the cytosolic GR, the complex translocates to the nucleus. Here, it primarily exerts its

anti-inflammatory effects through:
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Transrepression: The GR complex interferes with the activity of pro-inflammatory

transcription factors such as NF-κB and AP-1.

Transactivation: The complex can also bind to glucocorticoid response elements (GREs) to

upregulate the expression of anti-inflammatory proteins.
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LEO 134310 Mechanism of Action

Roflumilast: Phosphodiesterase-4 (PDE4) Inhibition
Pathway
Roflumilast is a selective inhibitor of PDE4, an enzyme that degrades cyclic adenosine

monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases intracellular cAMP levels,

which in turn leads to the downregulation of pro-inflammatory mediators and the upregulation

of anti-inflammatory mediators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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